Granisetronum

Vue d'ensemble

Description

Granisetronum, known as Granisetron, is a selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist developed for the prophylaxis and treatment of chemotherapy-induced nausea and vomiting (CINV). Its effectiveness is attributed to its ability to block serotonin receptors in the central nervous system and the gastrointestinal tract.

Synthesis Analysis

Granisetron is synthesized through a series of chemical reactions starting from specific precursors that introduce the necessary functional groups to form its distinctive chemical structure. The synthesis process is designed to achieve a high yield of the target compound with the desired purity and pharmacological properties. Detailed synthesis pathways are proprietary and often involve complex organic chemistry techniques. Specific synthesis methods for Granisetronum are not detailed in the provided papers, focusing instead on its clinical applications and effectiveness.

Molecular Structure Analysis

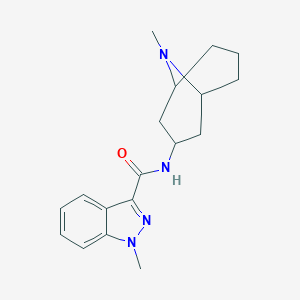

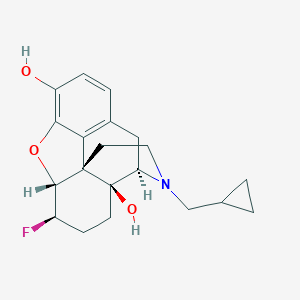

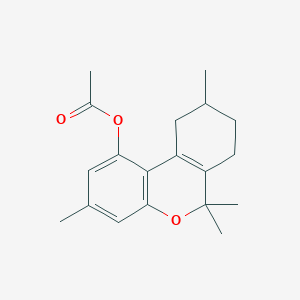

Granisetron's molecular structure is characterized by its selective binding to 5-HT3 receptors, which is central to its antiemetic effect. The molecule contains a tricyclic ring system that mimics the binding site of serotonin, allowing it to competitively inhibit serotonin binding at the receptor sites. This interaction is crucial for its effectiveness in preventing nausea and vomiting associated with chemotherapy.

Chemical Reactions and Properties

Granisetron exhibits stability under standard conditions, with its chemical properties being well-suited for intravenous, oral, and transdermal administration. It undergoes metabolic degradation primarily in the liver, involving CYP450 enzymes, leading to the formation of less active metabolites. The drug's solubility, stability, and reactivity with biological molecules are optimized for its role as an antiemetic.

Physical Properties Analysis

The physical properties of Granisetron, such as its solubility in water and organic solvents, melting point, and stability, are tailored to facilitate its formulation into various dosage forms. Its solid-state properties influence its bioavailability and pharmacokinetics, with formulations designed to ensure effective delivery and sustained action against CINV.

Chemical Properties Analysis

Granisetron's chemical properties, including its pKa, logP, and molecular weight, contribute to its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. These properties are critical for achieving the desired therapeutic effect while minimizing adverse reactions.

References:

- Clinical studies with granisetron, a new 5-HT3 receptor antagonist for the treatment of cancer chemotherapy-induced emesis. The Granisetron Study Group (Joss & Dott, 1993).

- Granisetron. A review of its pharmacological properties and therapeutic use as an antiemetic (Plosker & Goa, 1991).

Applications De Recherche Scientifique

1. Application in Clinical Pharmacy

- Summary of Application : Granisetronum is used in the study of its related arrhythmias in hospitalized patients .

- Methods of Application : The study was conducted retrospectively, monitoring inpatients using granisetronum from January 1, 2017, to December 31, 2021, to determine the incidence of arrhythmias . Propensity score matching was used to balance confounders and analyze clinical characteristics . A prediction nomogram was established and internally validated using the Bootstrap method .

- Results : Arrhythmias occurred in 178 of 72,508 cases taking granisetronum with an incidence of 0.3% . Independent risk factors for granisetronum-related arrhythmias included medication duration, comorbid cardiovascular disease, concomitant use of other 5-hydroxytryptamine 3 receptor antagonists, alanine aminotransferase > 40 U/L, and blood urea nitrogen > 7.5 mmol/L .

2. Application in Anesthesiology

- Summary of Application : Granisetronum is used as an antiemetic to prevent nausea and vomiting caused by chemotherapy or other medical conditions .

- Methods of Application : Granisetronum hydrochloride is available in a variety of forms including oral tablets, sublingual tablets, and intravenous injections . It is especially useful for patients who are unable to swallow .

3. Application in Oncology

- Summary of Application : Granisetronum is approved to be used alone or with other drugs to prevent nausea and vomiting caused by chemotherapy .

- Methods of Application : Granisetronum is administered orally or intravenously depending on the patient’s condition and the type of chemotherapy .

- Results : Granisetronum has been found to be effective in preventing nausea and vomiting in patients undergoing chemotherapy .

4. Application in Post-operative Care

Orientations Futures

Granisetron continues to be a valuable tool in the management of chemotherapy-induced, radiation-induced, and postoperative nausea and vomiting . Its use in special patient populations, such as patients refractory to antiemetic treatment, patients with hepatic or renal impairment, and children, has also been shown to be effective and well-tolerated . Future research may focus on further optimizing its use in these and other settings.

Propriétés

IUPAC Name |

1-methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)indazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O/c1-21-13-6-5-7-14(21)11-12(10-13)19-18(23)17-15-8-3-4-9-16(15)22(2)20-17/h3-4,8-9,12-14H,5-7,10-11H2,1-2H3,(H,19,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFWNKCLOYSRHCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50861188 | |

| Record name | 1-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50861188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Granisetron | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015026 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4.34e-01 g/L | |

| Record name | Granisetron | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015026 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Granisetronum | |

CAS RN |

109889-09-0 | |

| Record name | 1-methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-7-yl)indazole-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Granisetron | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015026 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

219 °C (hydrochloride salt) | |

| Record name | Granisetron | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015026 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(2-Nitrophenoxy)ethyl]morpholine](/img/structure/B27225.png)

![Methyl 2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoate](/img/structure/B27255.png)